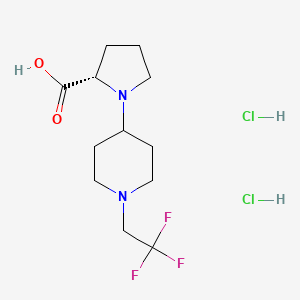
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the trifluoroethyl group and the L-proline moiety in this compound makes it unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride typically involves the reaction of piperidine derivatives with trifluoroethyl compounds under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride can be used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding due to its specific molecular structure. It can serve as a probe or ligand in biochemical assays.
Medicine: In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs targeting specific biological pathways.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various industrial applications.
作用機序
The mechanism of action of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and the piperidine ring may interact with enzymes, receptors, or other proteins, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(4-Fluorophenyl)piperazine: This compound is similar in structure but contains a fluorophenyl group instead of a trifluoroethyl group.
Piperidine derivatives: Various piperidine derivatives with different substituents can be compared to highlight the unique properties of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline dihydrochloride.
Uniqueness: The presence of the trifluoroethyl group and the L-proline moiety makes this compound unique compared to other piperidine derivatives. These structural features may confer specific biological activities and chemical properties that are not present in similar compounds.
特性
分子式 |
C12H21Cl2F3N2O2 |
|---|---|
分子量 |
353.21 g/mol |
IUPAC名 |
(2S)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C12H19F3N2O2.2ClH/c13-12(14,15)8-16-6-3-9(4-7-16)17-5-1-2-10(17)11(18)19;;/h9-10H,1-8H2,(H,18,19);2*1H/t10-;;/m0../s1 |
InChIキー |
NWGUIXLPNARPSP-XRIOVQLTSA-N |
異性体SMILES |
C1C[C@H](N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O.Cl.Cl |
正規SMILES |
C1CC(N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


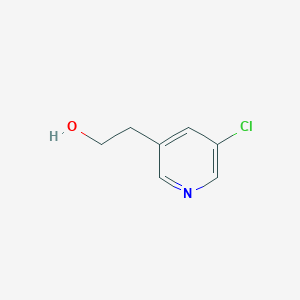
![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
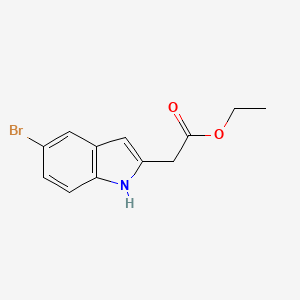
![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)

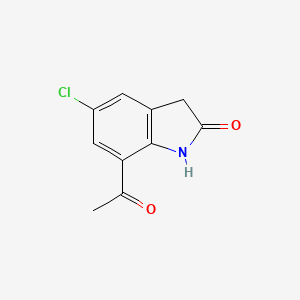
![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
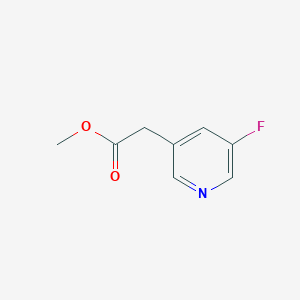
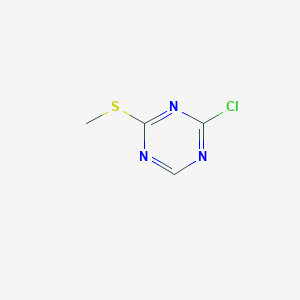
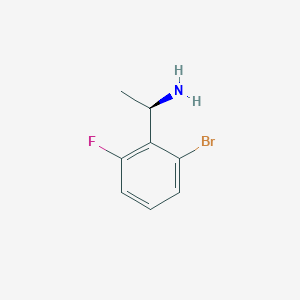
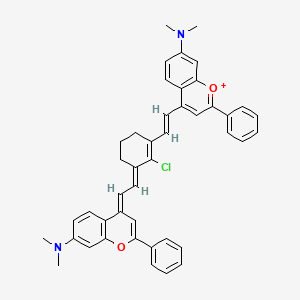
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)

